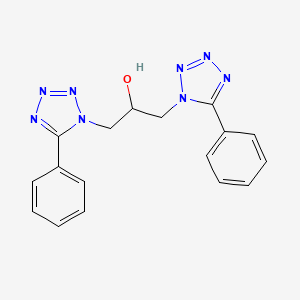

![molecular formula C21H25NO2 B5541313 N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)

N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of similar compounds involves complex organic reactions. For instance, a series of N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide, -cyclohexyl acetamide, and -cyclohexyl propionamide derivatives were synthesized and demonstrated broad-spectrum microbiological activity (Arpaci et al., 2002). The process often requires multiple steps, starting from basic organic compounds to the final product, indicating the complexity and the necessity of specific reactants and conditions for successful synthesis.

Molecular Structure Analysis The molecular structure of acetamide derivatives is critical in determining their chemical and physical properties. Studies like those on N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide have utilized techniques such as NMR, IR, and X-ray diffraction analysis to determine structure (Ping, 2007). These analyses provide detailed insights into the arrangement of atoms within the molecule and the molecular conformation, crucial for understanding the compound's reactivity and interactions.

Chemical Reactions and Properties The chemical reactivity of acetamide derivatives can vary significantly depending on the substitution pattern on the aromatic rings and the structure of the acetamide group. For example, the cyclization of N-Arylidene-2-(Acetamido)-3-(4-Chlorophenyl)Acrylohydrazides to produce imidazoline-5-ones highlights the potential of acetamide derivatives to undergo cyclization reactions, leading to heterocyclic compounds (Nguyen et al., 2016).

Physical Properties Analysis The physical properties of such compounds, including melting point, boiling point, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure of N-(2-Methylphenyl)acetamide shows how the acetamide unit's orientation can affect the compound's physical state and properties (Gowda et al., 2007).

Chemical Properties Analysis Acetamide derivatives exhibit a range of chemical properties, including reactivity towards hydrolysis, reduction, and various nucleophilic substitutions, depending on their structure. The reactivity pattern of these compounds is essential for their application in synthetic organic chemistry and potential biological activities. Studies on compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide insights into the impact of substituents on the acetamide group's chemical behavior (Gowda et al., 2007).

Wissenschaftliche Forschungsanwendungen

Cellular Mechanisms and Cyclo-oxygenase Activity

- Acetaminophen, a drug structurally related to N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, acts by lowering cyclo-oxygenase products in the central nervous system. It does not inhibit activity in broken cell preparations, highlighting its specificity in intact cells (Lucas et al., 2005).

Chemical Functionalization of Cyclohexane

- Cyclohexane's functionalization, a crucial component of N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, can be achieved using selenium intermediates. This process is important for synthesizing 1,2 halide-containing products with cis geometry (Morella & Ward, 1985).

Potential in Reactivation of Enzyme Inhibitors

- The structure of N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide relates to compounds effective in reactivating enzymes inhibited by organophosphates, as seen in the reactivation of rat brain acetylcholinesterase inhibited by cyclosarin (Kuča & Patočka, 2004).

Synthesis of Novel Compounds

- The compound's structural components have been used in novel synthetic approaches to create important chemical frameworks like erythrinane, highlighting the versatility of these chemical structures in synthetic chemistry (Tamura et al., 1982).

Applications in Cyclization Reactions

- Elements of N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide are used in cyclization reactions to generate compounds like oxindoles and quinolones. These reactions have applications in the synthesis of important inhibitors and medicinal compounds (Gonzalez-Lopez de Turiso & Curran, 2005).

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-[4-(4-methylphenyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-16-7-9-17(10-8-16)18-11-13-20(14-12-18)24-15-21(23)22-19-5-3-2-4-6-19/h7-14,19H,2-6,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMPHWJTRJQVEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

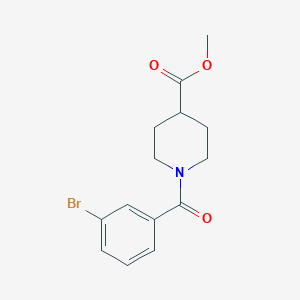

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)

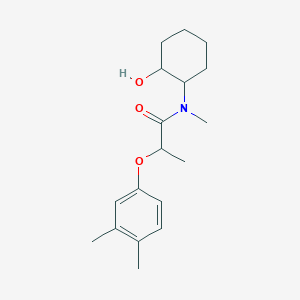

![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

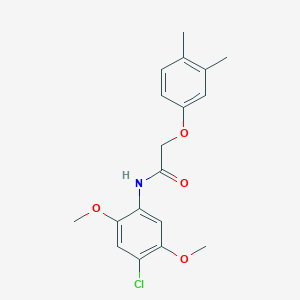

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5541264.png)

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5541315.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)

![3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5541325.png)